![molecular formula C12H17ClN2 B1375170 2-[2-Chloro-6-(pyrrolidin-1-yl)phenyl]ethan-1-amine CAS No. 1338943-69-3](/img/structure/B1375170.png)
2-[2-Chloro-6-(pyrrolidin-1-yl)phenyl]ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[2-Chloro-6-(pyrrolidin-1-yl)phenyl]ethan-1-amine” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry and is used to obtain compounds for the treatment of human diseases .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrrolidine derivatives can generally be synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrrolidine ring attached to a phenyl ring via an ethan-1-amine linker. The phenyl ring has a chlorine substituent at the 2-position .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Pyrrolidine derivatives are generally characterized by their sp3 hybridization, which contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space .
Scientific Research Applications
Asymmetric Synthesis and Enantioselectivity
Highly enantioselective syntheses of derivatives, like (S)-2-aryl-Boc-pyrrolidines, are achieved using 2-[2-Chloro-6-(pyrrolidin-1-yl)phenyl]ethan-1-amine derivatives. These reactions exhibit significant solvent dependence and yield enantiomeric excesses of up to 96% (Wu, Lee, & Beak, 1996).
Anti-bacterial and Anti-viral Potential
Novel Schiff bases synthesized from 2-benzoylpyridine show promising anti-bacterial activity against pathogenic bacteria species. In addition, molecular docking studies suggest potential as SARS-CoV-2 inhibitors, which is significant in the context of the COVID-19 pandemic (Al‐Janabi, Elzupir, & Yousef, 2020).
Anticonvulsant Activity
Derivatives of 2-[2-Chloro-6-(pyrrolidin-1-yl)phenyl]ethan-1-amine have been evaluated for their anticonvulsant activity in animal models. These studies show that certain derivatives exhibit significant activity in models of human partial and therapy-resistant epilepsy (Kamiński, Wiklik, & Obniska, 2015).
Applications in Organic Synthesis
This compound is utilized in microwave-assisted organic synthesis processes. These processes result in products with potential antibacterial properties, demonstrating the compound's utility in synthesizing biologically active molecules (Merugu, Ramesh, & Sreenivasulu, 2010).
Therapeutic Applications
Derivatives of this compound have been identified as potent antagonists for melanin-concentrating hormone receptor-1 (MCH-R1), which has implications in therapeutic applications for conditions like obesity and anxiety (Huang et al., 2005).
Catalysis and Chemical Synthesis
This compound has been used in the synthesis of complex molecules with potential applications in catalysis. For instance, scandium, yttrium, and lanthanum complexes involving pyrrolidin-1-yl derivatives have been synthesized and shown to be effective in catalytic processes (Ge, Meetsma, & Hessen, 2009).
Structural Chemistry
The crystal structure of secondary amines like 4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline, derived from similar compounds, has been characterized, contributing to the understanding of molecular structures in chemistry (Adeleke & Omondi, 2022).
Photophysical Properties
Copper(II) complexes supported by derivatives of this compound have been studied for their photophysical properties, contributing to the development of luminescent materials (Kunishita et al., 2008).
Future Directions
Mechanism of Action
Target of Action
The compound 2-[2-Chloro-6-(pyrrolidin-1-yl)phenyl]ethan-1-amine is a complex molecule that may interact with multiple targets. While specific information about this compound is limited, it’s known that pyrrolidine derivatives can act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor . They can also inhibit a wide range of enzymes, including phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .
Mode of Action
The mode of action of this compound is likely to involve binding to its target proteins and modulating their activity. This can result in changes to cellular processes and biochemical pathways. The exact nature of these interactions and changes would depend on the specific targets involved .
Biochemical Pathways
The biochemical pathways affected by this compound would depend on its specific targets. For example, if it acts as an antagonist of the vanilloid receptor 1, it could affect pain perception and inflammatory responses. If it modulates the insulin-like growth factor 1 receptor, it could impact cell growth and metabolism .
Pharmacokinetics
It’s known that the physicochemical properties of heterocyclic compounds can be modified to obtain the best adme/tox results for drug candidates .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and the biochemical pathways it affects. For example, if it inhibits phosphodiesterase type 5, it could increase intracellular levels of cyclic guanosine monophosphate, leading to smooth muscle relaxation .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. These factors could affect the compound’s solubility, stability, and ability to reach its targets .
properties
IUPAC Name |
2-(2-chloro-6-pyrrolidin-1-ylphenyl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2/c13-11-4-3-5-12(10(11)6-7-14)15-8-1-2-9-15/h3-5H,1-2,6-9,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDEXMBPVKYRGPK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C(=CC=C2)Cl)CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-Azaspiro[5.6]dodecane](/img/structure/B1375087.png)

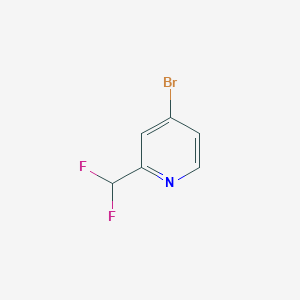
![4,7-Bis(5-bromo-4-dodecylthiophen-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B1375093.png)

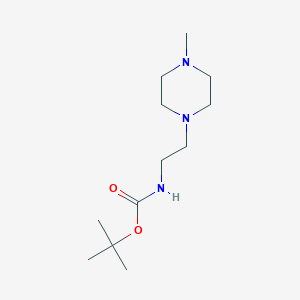
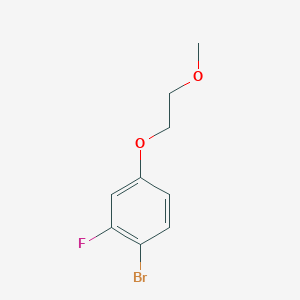
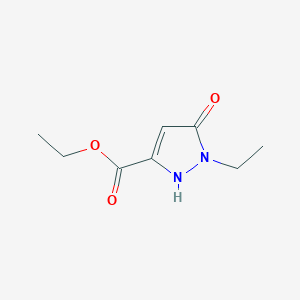

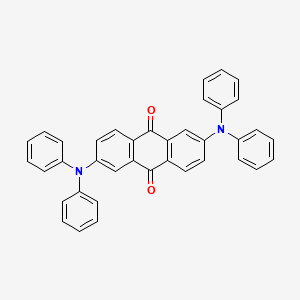
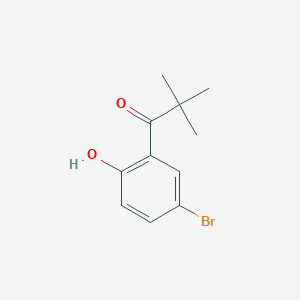
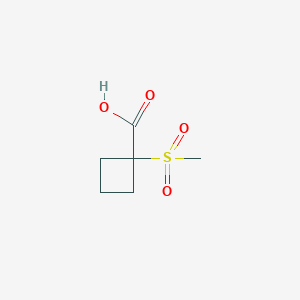
![2-[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]aniline](/img/structure/B1375109.png)
![9-(Thiophen-2-ylmethyl)-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B1375110.png)